molecular formula C24H29FN2O5 B13433628 Hydroxy Iloperidone N-Oxide

Hydroxy Iloperidone N-Oxide

Cat. No.: B13433628
M. Wt: 444.5 g/mol
InChI Key: YGRSHQHJWCMQDK-UHFFFAOYSA-N
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Description

Hydroxy Iloperidone N-Oxide is a chemical compound with the molecular formula C24H29FN2O5 and a molecular weight of 444.496 g/mol . It is a derivative of Iloperidone, an atypical antipsychotic used to treat schizophrenia . The compound is characterized by the presence of a hydroxy group and an N-oxide functional group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy Iloperidone N-Oxide typically involves the oxidation of Iloperidone. Common oxidizing agents used for this purpose include sodium percarbonate, sodium perborate, and urea-hydrogen peroxide adduct (UHP) . These reagents facilitate the formation of the N-oxide group under mild reaction conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors, such as packed-bed microreactors with titanium silicalite (TS-1) and hydrogen peroxide in methanol, has been reported to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: Hydroxy Iloperidone N-Oxide undergoes various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Conversion back to Iloperidone or other reduced forms.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions:

    Oxidation: Sodium percarbonate, sodium perborate, UHP.

    Reduction: Catalytic hydrogenation or chemical reducing agents.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed:

    Oxidation: Higher oxidation state derivatives.

    Reduction: Iloperidone and other reduced forms.

    Substitution: Derivatives with substituted functional groups.

Comparison with Similar Compounds

Uniqueness: Hydroxy Iloperidone N-Oxide is unique due to its specific combination of hydroxy and N-oxide functional groups, which confer distinct chemical and pharmacological properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance.

Properties

Molecular Formula

C24H29FN2O5

Molecular Weight

444.5 g/mol

IUPAC Name

1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-oxidopiperidin-1-ium-1-yl]propoxy]-3-methoxyphenyl]ethanol

InChI

InChI=1S/C24H29FN2O5/c1-16(28)18-4-7-21(23(14-18)30-2)31-13-3-10-27(29)11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)32-26-24/h4-7,14-17,28H,3,8-13H2,1-2H3

InChI Key

YGRSHQHJWCMQDK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)OCCC[N+]2(CCC(CC2)C3=NOC4=C3C=CC(=C4)F)[O-])OC)O

Origin of Product

United States

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